Technical Guide to 2-Amino-2,3-dimethylbutyramide (CAS No. 40963-14-2)
Technical Guide to 2-Amino-2,3-dimethylbutyramide (CAS No. 40963-14-2)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Amino-2,3-dimethylbutyramide, a key chemical intermediate. The document details its physicochemical properties, spectroscopic data, synthesis protocols, and its primary application in the synthesis of imidazolinone herbicides. A significant focus is placed on presenting quantitative data in a structured format and providing detailed experimental methodologies.
Physicochemical and Spectroscopic Data
2-Amino-2,3-dimethylbutyramide is a white to off-white crystalline solid.[1] It is soluble in water and possesses a faint amine-like odor.[1] The compound is primarily utilized as an intermediate in the production of agrochemicals and in pharmaceutical research.[1]
Table 1: Physicochemical Properties of 2-Amino-2,3-dimethylbutyramide
| Property | Value | Source |
| CAS Number | 40963-14-2 | [1] |
| Molecular Formula | C6H14N2O | [1] |
| Molecular Weight | 130.19 g/mol | [1] |
| Appearance | White to off-white crystalline solid | [1] |
| Melting Point | 62-64 °C | ChemBK |
| Boiling Point | 242.7 °C at 760 mmHg | Anhui Techchem Industrial Co.,Ltd. |
| Density | 0.982 g/cm³ | Anhui Techchem Industrial Co.,Ltd. |
| pKa | 16.12 ± 0.50 (Predicted) | [1] |
| Solubility | Soluble in water, chloroform, and methanol | [1] |
Table 2: Spectroscopic Data for 2-Amino-2,3-dimethylbutyramide
| Spectrum Type | Key Peaks/Signals | Source |
| ¹H NMR (500MHz, CDCl₃) | δ 0.86 (3H, d, Me), 0.90 (3H, d, Me), 1.3 (3H, s, Me), 2.2 (1H, m, CH), 5.5 (1H, br s, NH), 7.4 (1H, br s, NH) | CN102776252A |
| FT-IR | 3521/3372/1602 (νNH), 2973 (νCH), 1675 (acyl, νC=O), 1399 (νC-N), 708 (amino, νNH) | CN102776252A |
| ESI-MS | m/z 283 (100%, [2M+Na]⁺), 261 (82, [2M+H]⁺), 131 (6.4, M⁺) | CN102776252A |
Synthesis of 2-Amino-2,3-dimethylbutyramide
2-Amino-2,3-dimethylbutyramide is primarily synthesized from 2-Amino-2,3-dimethylbutyronitrile. Two main synthetic routes are employed: chemical hydrolysis and enzymatic conversion.
Chemical Synthesis via Acid Hydrolysis
This method involves the hydration of the nitrile group using a strong acid, followed by neutralization.
Experimental Protocol:
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Reaction Setup: In a reaction flask equipped with a stirrer and a cooling system (ice-acetone bath), add 29.7 ml of concentrated sulfuric acid.
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Substrate Addition: Slowly add 11.8 g of (-)-2-Amino-2,3-dimethylbutyronitrile to the cooled sulfuric acid, ensuring the reaction temperature is maintained below 25°C.
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Heating: After the addition is complete, gradually heat the mixture to 100°C and maintain this temperature for one hour.
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Cooling and Neutralization: Cool the reaction mixture back down using the ice-acetone bath. Carefully add 85 ml of concentrated ammonium hydroxide to neutralize the mixture, keeping the temperature below 75°C.
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Extraction: Extract the aqueous mixture five times with methylene chloride.
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Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate using a rotary evaporator. The resulting crude product can be further purified by crystallization. This process typically yields around 81.7% of 2-Amino-2,3-dimethylbutyramide.
Enzymatic Synthesis
A more environmentally friendly approach utilizes nitrile hydratase enzymes from microorganisms to catalyze the hydration of the nitrile.
Experimental Protocol (using Rhodococcus boritolerans):
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Biocatalyst Preparation: Cultivate Rhodococcus boritolerans (CCTCC M 208108) in a suitable medium to produce nitrile hydratase. Harvest the cells via centrifugation and wash them with a buffer solution.
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Reaction System: The reaction can be carried out in an aqueous or a biphasic system. For a biphasic system, a mixture of n-hexane and water (e.g., 30/70 v/v) can be used to reduce substrate and product inhibition.
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Reaction Conditions: Suspend the wet cells in a buffer solution with a pH between 6.0 and 10.0. The optimal reaction temperature is around 10°C to overcome inhibition by cyanide dissociated from the substrate.
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Substrate Addition: Add 2-Amino-2,3-dimethylbutyronitrile to a final concentration of 0.03 - 0.3 M. A fed-batch approach can be employed to maintain a low substrate concentration and minimize enzyme inhibition.
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Monitoring and Work-up: Monitor the conversion of the nitrile to the amide using gas chromatography (GC) or high-performance liquid chromatography (HPLC). Once the reaction is complete, the product can be separated and purified. This method has been shown to achieve a yield of up to 91%.[2]
Table 3: Comparison of Synthesis Methods
| Parameter | Chemical Synthesis | Enzymatic Synthesis (R. boritolerans) |
| Starting Material | (-)-2-Amino-2,3-dimethylbutyronitrile | 2-Amino-2,3-dimethylbutyronitrile |
| Key Reagent/Catalyst | Concentrated Sulfuric Acid | Whole cells of Rhodococcus boritolerans |
| Reaction Temperature | 0°C to 100°C | 10°C |
| Reaction pH | Strongly Acidic, then Basic | Alkaline (up to 9.3) |
| Yield | ~81.7% | Up to 91%[2] |
Application in Herbicide Synthesis and Downstream Biological Pathway
While there is no evidence of 2-Amino-2,3-dimethylbutyramide being directly involved in signaling pathways, its primary role is as a crucial intermediate in the synthesis of imidazolinone herbicides.[3] These herbicides, such as imazapyr and imazethapyr, are potent, broad-spectrum weed killers.[4][5]
The mechanism of action of imidazolinone herbicides is the inhibition of the enzyme acetohydroxyacid synthase (AHAS), also known as acetolactate synthase (ALS).[4][6] AHAS is the first and rate-limiting enzyme in the biosynthetic pathway of the branched-chain amino acids: valine, leucine, and isoleucine.[4] By inhibiting this enzyme, the herbicide effectively blocks the production of these essential amino acids, leading to the death of the plant.[4]
Caption: Synthesis of Imidazolinone Herbicides and Their Mechanism of Action.
Toxicological Profile
The toxicological data for 2-Amino-2,3-dimethylbutyramide is limited. It is considered to have low acute toxicity. However, it may cause skin and eye irritation upon contact.[1] There is currently no evidence to suggest that the compound is carcinogenic.[1] Standard laboratory safety precautions, including the use of personal protective equipment, are recommended when handling this chemical.
Conclusion
2-Amino-2,3-dimethylbutyramide, identified by CAS number 40963-14-2, is a valuable chemical intermediate with well-established synthesis protocols. Its primary significance lies in its role as a precursor to the imidazolinone class of herbicides. While the compound itself does not appear to have a direct role in biological signaling, the downstream products derived from it have a clear and potent mechanism of action, inhibiting the biosynthesis of essential branched-chain amino acids in plants. This guide provides foundational technical information for professionals engaged in agrochemical and pharmaceutical research and development.
References
- 1. Page loading... [guidechem.com]
- 2. CN101886096B - Method and bacterial strain for preparing 2-amino-2,3-dimethylbutyramide by microbial catalysis - Google Patents [patents.google.com]
- 3. 2-Amino-2,3-dimethylbutanamide | CAS 40963-14-2 | Chemical-Suppliers [chemical-suppliers.eu]
- 4. Publication : USDA ARS [ars.usda.gov]
- 5. usbio.net [usbio.net]
- 6. home.czu.cz [home.czu.cz]
